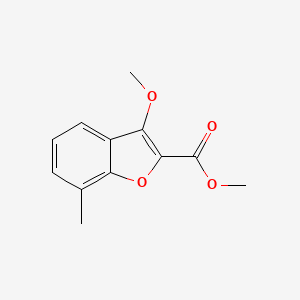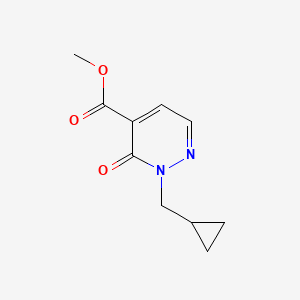
Methyl 2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a complex organic compound that features a cyclopropylmethyl group attached to a dihydropyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable alkene, followed by the introduction of the dihydropyridazine ring through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反应分析
Types of Reactions
Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the dihydropyridazine ring.
Dihydropyridazine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Methyl2-(cyclopropylmethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is unique due to the combination of the cyclopropylmethyl group and the dihydropyridazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 2-(cyclopropylmethyl)-3-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)8-4-5-11-12(9(8)13)6-7-2-3-7/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
DXISKYFUDDUYMU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=NN(C1=O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-ethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11777624.png)
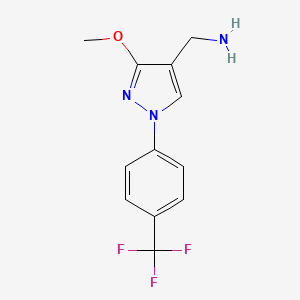
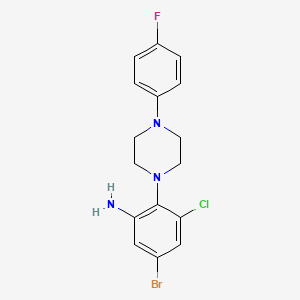
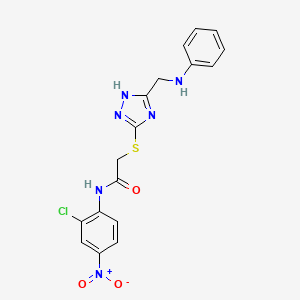

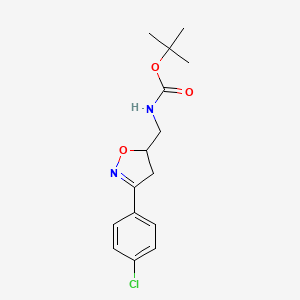
![3-Chloro-N-(2-cyanophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11777648.png)
![4-Bromo-2-fluorobenzo[d]oxazole](/img/structure/B11777649.png)
![4-(5-(Benzo[d]oxazol-2-yl)-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11777651.png)
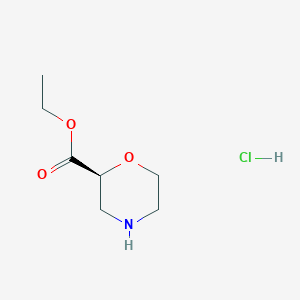
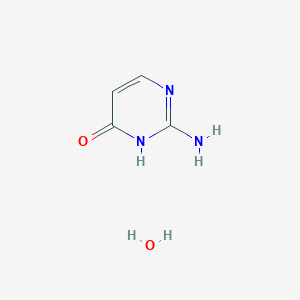
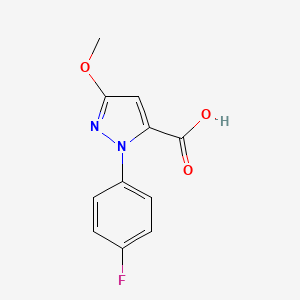
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
